Product packaging for 3-Methyl-2-phenylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 34658-68-9)

3-Methyl-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B3051565
CAS No.: 34658-68-9
M. Wt: 208.26 g/mol
InChI Key: XWCGFQPHUYFTPC-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylimidazo[1,2-a]pyridine is a chemical compound built on the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. This fused bicyclic heteroaromatic system is of significant interest in pharmaceutical and agrochemical research. Imidazo[1,2-a]pyridines are known to exhibit a broad spectrum of biological activities, such as sedative-hypnotic, analgesic, anticancer, and antiosteoporosis effects, as seen in marketed drugs like Zolpidem and Minodronic acid . Specifically, the 2-phenylimidazo[1,2-a]pyridine core has been investigated as a novel bioisostere for indole in the design of melatonin receptor ligands, acting on the MT1 and MT2 receptor subtypes, which are relevant for modulating sleep-wake cycles and circadian rhythms . The introduction of a methyl group at the 3-position, as in this compound, is a common structural modification to explore structure-activity relationships, potentially influencing the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is intended for research purposes only, serving as a key intermediate or a building block in the synthesis of more complex molecules for drug discovery programs and biochemical screening. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B3051565 3-Methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 34658-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-11-14(12-7-3-2-4-8-12)15-13-9-5-6-10-16(11)13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCGFQPHUYFTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404996
Record name ST50983671
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34658-68-9
Record name 3-Methyl-2-phenylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34658-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50983671
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methyl 2 Phenylimidazo 1,2 a Pyridine and Its Derivatives

Conventional Cyclocondensation Approaches

Conventional methods for the synthesis of the imidazo[1,2-a]pyridine (B132010) core have been well-established and are widely utilized. These approaches typically involve the reaction of a 2-aminopyridine (B139424) derivative with a suitable carbonyl-containing compound.

Reaction of 2-Aminopyridines with α-Halocarbonyl Compounds

One of the most common and traditional methods for the synthesis of imidazo[1,2-a]pyridines is the reaction of 2-aminopyridines with α-halocarbonyl compounds. This reaction, often referred to as the Tschitschibabin reaction, provides a direct route to the fused heterocyclic system. The reaction proceeds through an initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the final product.

The condensation of 2-aminopyridine with α-haloketones, such as phenacyl bromide and its derivatives, is a widely employed method for the synthesis of 2-phenylimidazo[1,2-a]pyridines. To obtain the target molecule, 3-methyl-2-phenylimidazo[1,2-a]pyridine, an α-haloketone with an additional methyl group is required, such as α-bromopropiophenone. The reaction involves the initial formation of a quaternary ammonium (B1175870) salt, which then undergoes cyclization. Various reaction conditions have been explored to optimize the yield and efficiency of this transformation. For instance, the reaction can be carried out under solvent-free conditions or in the presence of a catalyst to enhance the reaction rate and yield. researchgate.net

A facile protocol for this synthesis has been developed using a two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides. This reaction is often catalyzed by a base and can be carried out in environmentally friendly solvents. nih.gov

An alternative and often more convenient approach involves the one-pot reaction of 2-aminopyridines with acetophenones in the presence of a brominating agent. This method avoids the need to pre-synthesize and handle lachrymatory α-haloketones. In a typical procedure, the acetophenone (B1666503) is brominated in situ, and the resulting α-bromoacetophenone immediately reacts with the 2-aminopyridine present in the reaction mixture to form the imidazo[1,2-a]pyridine. For the synthesis of this compound, propiophenone (B1677668) would be the appropriate starting ketone.

One-pot syntheses of 2-phenylimidazo[1,2-a]pyridines from acetophenone, a brominating agent like [Bmim]Br3, and 2-aminopyridine have been reported to give excellent yields under solvent-free conditions. researchgate.netnih.gov This method is advantageous due to its simplicity, higher yields, and shorter reaction times compared to traditional methods. researchgate.net

Table 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine (B181562) Derivatives from Acetophenones and 2-Aminopyridines This table showcases the versatility of the one-pot synthesis method.

EntryR1R2ProductYield (%)
1HH2-Phenylimidazo[1,2-a]pyridine82
2p-MeH2-(4-Methylphenyl)imidazo[1,2-a]pyridine77
3p-MeOH2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine75
4p-FH2-(4-Fluorophenyl)imidazo[1,2-a]pyridine89
5p-ClH2-(4-Chlorophenyl)imidazo[1,2-a]pyridine86
62,4-Cl2H2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine72
7p-BrH2-(4-Bromophenyl)imidazo[1,2-a]pyridine87
8EtHThis compound85
9H5-Cl6-Chloro-2-phenylimidazo[1,2-a]pyridine81
10p-Me5-Cl6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine76

Data sourced from Le et al. (2012). researchgate.net

The outcome of the cyclocondensation reaction is significantly influenced by the reaction conditions.

Temperature: The reaction temperature can affect the rate of reaction and the formation of byproducts. While some methods advocate for room temperature reactions to minimize side reactions, others utilize elevated temperatures to drive the reaction to completion, especially in solvent-free systems or with less reactive substrates. researchgate.net

Solvents: A variety of solvents have been employed for this synthesis, ranging from polar aprotic solvents like DMF and acetonitrile (B52724) to more environmentally benign options like ethanol (B145695) and water-ethanol mixtures. nih.gov In some cases, solvent-free conditions have been shown to be highly effective, offering advantages in terms of reduced waste and simplified work-up procedures. researchgate.netnih.gov

Bases: The use of a base is often crucial for neutralizing the hydrogen bromide or hydrogen chloride formed during the reaction, thereby driving the equilibrium towards the product. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported as an efficient catalyst for the synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous ethanol, providing good to excellent yields. nih.gov Other bases such as sodium bicarbonate are also commonly used. organic-chemistry.org

Catalysts: While the classical Tschitschibabin reaction can proceed without a catalyst, various catalysts have been explored to improve the efficiency of the synthesis. For instance, copper silicate (B1173343) has been reported as an efficient and reusable catalyst for the reaction of 2-aminopyridines with phenacyl bromides. organic-chemistry.org The use of CsF-Celite has also been investigated as a solid support catalyst in related heterocyclic syntheses, valued for its basicity and ease of handling.

Table 2: Effect of Different Catalysts on the Synthesis of 2-Phenylimidazo[1,2-a]pyridine This table compares the efficacy of various catalysts under specific reaction conditions.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux545
2DBUEthanolReflux375
3NaHCO3EthanolReflux465
4ZnOEthanolReflux355
5FeCl3EthanolReflux360
6AlCl3EthanolReflux358
7Copper SilicateEthanolReflux1.592

Data sourced from Mhase and Shelke (2021). organic-chemistry.org

Alternative Cyclization Reactions

While the reaction of 2-aminopyridines with carbonyl compounds is the most prevalent route, other cyclization strategies have been explored for the synthesis of related heterocyclic systems.

The condensation of hydrazides with β-dicarbonyl compounds is a well-established method for the synthesis of five-membered heterocyclic rings, specifically pyrazoles. The reaction between phenylacetohydrazide and ethyl acetoacetate (B1235776) would be expected to follow this pattern.

Detailed research findings indicate that the reaction of phenylhydrazine (B124118) with ethyl acetoacetate leads to the formation of 3-methyl-1-phenyl-5-pyrazolone. researchgate.netnih.govorientjchem.org This reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and elimination of ethanol. Therefore, this synthetic route is not suitable for the preparation of the imidazo[1,2-a]pyridine scaffold and instead yields a pyrazolone (B3327878) core structure. There is no evidence in the scientific literature to support the formation of this compound from the condensation of phenylacetohydrazide with ethylacetoacetate.

Reaction with 2H-Azirines

A notable method for the synthesis of C3-substituted imidazo[1,2-a]pyridines involves the annulation of 2H-azirines with 2-halopyridines. nih.govacs.org This process is mediated by triflic anhydride (B1165640) (Tf₂O), which activates the 2H-azirine. The treatment of a 2H-azirine with triflic anhydride generates a highly electrophilic 1-trifloyl-aziridin-2-yl triflate species in situ. nih.govacs.org

This reactive intermediate is then trapped by a 2-halopyridine, such as 2-chloropyridine, leading to the formation of a transient pyridinium (B92312) salt. nih.govacs.org In the final step, the addition of a base, typically triethylamine (B128534) (Et₃N), promotes an intramolecular cyclization cascade. This sequence selectively yields C3-substituted imidazo[1,2-a]pyridines. nih.govacs.org The reaction has been optimized to produce a range of substituted heterocyclic products with yields varying from 15% to 85%. nih.govacs.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. researchgate.netrsc.org For the synthesis of imidazo[1,2-a]pyridines, several MCRs, such as A3-coupling and the Groebke–Blackburn–Bienaymé (GBB) reaction, have proven to be particularly effective. rsc.orgbio-conferences.org

A3-Coupling Reactions (2-Aminopyridine, Aldehyde, Terminal Alkyne)

The A3-coupling reaction, a three-component coupling of an amine, an aldehyde, and an alkyne, is a powerful tool for generating propargylamines, which are key intermediates in the synthesis of various nitrogen-containing heterocycles. researchgate.netelsevierpure.com In the context of imidazo[1,2-a]pyridine synthesis, this reaction utilizes a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by a copper salt. bio-conferences.orgnih.gov

In a significant advancement toward environmentally sustainable chemistry, an efficient method for the synthesis of imidazo[1,2-a]pyridine derivatives has been developed using a copper-catalyzed domino A3-coupling reaction in aqueous micellar media. acs.orgacs.orgnih.govnih.gov This "green" protocol employs an in situ-generated catalyst from copper(II) sulfate (B86663) (CuSO₄) and sodium ascorbate (B8700270) in the presence of the surfactant sodium dodecyl sulfate (SDS). acs.orgnih.govnih.govfigshare.com The SDS forms micelles in the aqueous medium, creating a hydrophobic microenvironment that facilitates the dehydration step of the reaction. nih.gov

This system effectively catalyzes the reaction between 2-aminopyridines, various aldehydes (aliphatic, aromatic, and heteroaromatic), and terminal alkynes to produce a wide array of imidazo[1,2-a]pyridines in good yields. acs.orgnih.gov The use of water as the solvent and an inexpensive, readily available catalyst are key advantages of this methodology. acs.orgfigshare.com

Table 1: Examples of Imidazo[1,2-a]pyridine Derivatives Synthesized via Copper-Catalyzed A3-Coupling in Aqueous Micellar Media. nih.gov
2-Aminopyridine DerivativeAldehydeAlkyneProductYield (%)
2-AminopyridineBenzaldehyde (B42025)Phenylacetylene2-Phenyl-3-benzyl-imidazo[1,2-a]pyridine85
2-Amino-5-methylpyridinep-TolualdehydePhenylacetylene3-Benzyl-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine82
2-Amino-5-chloropyridinep-TolualdehydePhenylacetylene3-Benzyl-6-chloro-2-p-tolyl-imidazo[1,2-a]pyridine78
2-Amino-5-chloropyridine4-FluorobenzaldehydePhenylacetylene3-Benzyl-6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine80
2-AminopyridineBenzaldehyde1-Dodecyne3-Benzyl-2-undecyl-imidazo[1,2-a]pyridine75

The synthesis of imidazo[1,2-a]pyridines via this method proceeds through a domino mechanism that combines the A3-coupling with a subsequent cycloisomerization step. elsevierpure.comacs.org The proposed mechanism begins with the condensation of 2-aminopyridine and an aldehyde to form an imine intermediate within the hydrophobic core of the micelle. nih.gov Simultaneously, the copper catalyst activates the terminal alkyne.

The imine then reacts with the copper acetylide and a proton source to form a propargylamine (B41283) intermediate, which is the product of the A3-coupling. This intermediate then undergoes a facile 5-exo-dig cycloisomerization, also catalyzed by the copper species. acs.orgnih.gov In this step, the endocyclic nitrogen of the pyridine ring attacks the alkyne moiety, leading to the formation of the five-membered imidazole (B134444) ring and, after rearomatization, the final imidazo[1,2-a]pyridine product. nih.gov

Groebke–Blackburn–Bienaymé (GBB) Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a highly efficient isocyanide-based multicomponent reaction for the synthesis of 3-amino-substituted imidazo[1,2-a]-heterocycles. beilstein-journals.orgnih.gov This reaction, independently reported by three research groups, has become a cornerstone for the synthesis of this class of compounds due to its high convergence, atom economy, and broad scope. nih.govmdpi.com The GBB reaction is considered one of the best methodologies for accessing 3-aminoimidazo[1,2-a]pyridines. nih.govmdpi.com

The GBB reaction is a one-pot condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isonitrile. nih.govthieme-connect.com The reaction is typically promoted by a Lewis or Brønsted acid catalyst. Various catalysts have been employed, including scandium(III) triflate (Sc(OTf)₃), perchloric acid, p-toluenesulfonic acid, and ammonium chloride. nih.govresearchgate.net

The reaction mechanism is believed to start with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base or its protonated iminium ion equivalent. thieme-connect.com The isonitrile then attacks the electrophilic imine carbon. The resulting intermediate undergoes a 5-endo-dig cyclization, where the pyridine ring nitrogen attacks the nitrilium carbon. thieme-connect.com A subsequent rearomatization step via a proton shift yields the final 3-aminoimidazo[1,2-a]pyridine product. thieme-connect.com The versatility of the GBB reaction allows for wide variation in all three components, enabling the creation of large libraries of diverse molecules. nih.gov

Table 2: Scope of the Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis. nih.govmdpi.com
2-Aminopyridine DerivativeAldehydeIsonitrileCatalyst/ConditionsYield (%)
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl, 60°C82
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl, Microwave89
2-AminopyridineBenzaldehydeCyclohexyl isocyanideSc(OTf)₃, MeOH, rt95
2-Aminopyridine4-Chlorobenzaldehydetert-Butyl isocyanideHClO₄, MeOH, rt98
2-Amino-5-chloropyridine2-(3-Formylphenoxy)acetic acidtert-Butyl isocyanide-Not specified
Microwave-Assisted GBBR

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful isocyanide-based multicomponent reaction (I-MCR) for the synthesis of fused imidazole analogues. researchgate.net The application of microwave irradiation to this reaction has emerged as a significant advancement, offering reduced reaction times, improved yields, and alignment with green chemistry principles by often using eco-friendly catalysts and solvents. mdpi.comresearchgate.net

Microwave-assisted GBBR typically involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. researchgate.net The reaction is often catalyzed by an acid, with ammonium chloride (NH₄Cl) being a notable green catalyst used in catalytic amounts. researchgate.netmdpi.com This method has been successfully employed to synthesize various imidazo[1,2-a]pyridine derivatives. For instance, the reaction of 2-aminopyridine, an aldehyde, and an isocyanide can be efficiently carried out in ethanol with a catalytic amount of NH₄Cl under microwave irradiation at 60 °C, leading to the desired products in significantly shorter times compared to conventional heating. researchgate.net The even distribution of thermal energy by microwave radiation contributes to this efficiency. researchgate.net

Research has demonstrated the versatility of this protocol in creating complex hybrid molecules. For example, imidazo[1,2-a]pyridine-chromones have been synthesized using a microwave-assisted GBB protocol with NH₄Cl as a green catalyst in ethanol, achieving yields of up to 36% in just 15 minutes. mdpi.comsciforum.net Similarly, the synthesis of imidazo[1,2-a]pyridine-furan hybrids has been accomplished using PEG 400 under microwave irradiation. researchgate.net These approaches highlight the method's tolerance for diverse functional groups on the aldehyde and isocyanide components. mdpi.commdpi.com

Table 1: Optimization of Microwave-Assisted GBBR for Imidazo[1,2-a]pyridine Analogs
EntryCatalystSolventConditionsTimeYield (%)Reference
1NH₄ClMeOHRT-Moderate mdpi.com
2NH₄ClEtOHMW, 60°C30 min89 mdpi.com
3NH₄Cl (20 mol%)EtOHMW15 min36 mdpi.com
4NonePEG 400MW-Good researchgate.net

Other Multicomponent Variants

Beyond the GBBR, other multicomponent strategies have been devised for the efficient, one-pot synthesis of substituted imidazo[1,2-a]pyridines.

A notable variant for synthesizing 3-aminoimidazo[1,2-a]pyridines involves a three-component reaction of a 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN). researchgate.net This method provides a direct, one-pot route to the 3-amino substituted core, avoiding the use of isonitriles and subsequent deprotection steps that are common in other syntheses. The reaction is effectively catalyzed by scandium triflate and accelerated by microwave irradiation. This approach is versatile, accommodating a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. researchgate.net

An efficient, solvent-free technique has been developed for the synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines using a multicomponent reaction strategy. bio-conferences.org This method combines 2-aminopyridines, benzaldehydes, and imidazoline-2,4,5-triones. The reaction is conducted at 200°C without a solvent, which not only enhances efficiency and yields but also aligns with green chemistry principles by reducing waste and simplifying product purification. bio-conferences.org

Nitroalkanes serve as valuable synthons in multicomponent reactions to produce imidazo[1,2-a]pyridines. A notable example is the iron-catalyzed denitration reaction between aminopyridines and 2-methyl-nitroolefins, which yields 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.org This procedure is simple, inexpensive, and tolerates various functional groups. The reaction is typically performed with FeCl₂ as the catalyst in DMF at elevated temperatures. Mechanistically, the process is thought to involve a Michael addition, followed by intramolecular cyclization and elimination steps. organic-chemistry.org

In a related copper-catalyzed approach, imidazo[1,2-a]pyridines are synthesized from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.orgacs.org This method is also a one-pot procedure and demonstrates broad applicability for constructing a variety of substituted imidazo[1,2-a]pyridines. organic-chemistry.orgacs.org

Table 2: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridines using Nitroalkenes
CatalystReactantsSolventTemperature (°C)YieldReference
FeCl₂Aminopyridines + 2-Methyl-nitroolefinsDMF150Good organic-chemistry.org
CuBrAminopyridines + NitroolefinsDMF80Up to 90% organic-chemistry.org

Transition-Metal-Catalyzed Synthetic Routes

Transition-metal catalysis provides powerful and versatile pathways for the synthesis and functionalization of the imidazo[1,2-a]pyridine ring system.

Copper catalysis is particularly prominent in the synthesis of imidazo[1,2-a]pyridines, offering several efficient and operationally simple routes. rsc.org One of the key methods is a three-component coupling reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne, which provides a direct route to a broad range of derivatives. bio-conferences.org

Another significant copper-catalyzed multicomponent reaction involves the one-pot cascade of 2-aminopyridines, sulfonyl azides, and terminal ynones. rsc.orgnih.gov This process proceeds through a CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)/ring-cleavage mechanism to generate a highly active α-acyl-N-sulfonyl ketenimine intermediate, which then reacts to form polysubstituted imidazo[1,2-a]pyridines in moderate to excellent yields. rsc.orgnih.gov

Furthermore, copper catalysts are employed in oxidative cyclization reactions. A one-pot procedure using a copper(I) catalyst enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, utilizing air as a green oxidant. organic-chemistry.orgacs.org This reaction is generally applicable and avoids the need for harsh oxidants. organic-chemistry.orgacs.org Copper-catalyzed aerobic oxidative C-H functionalization has also been used to directly couple imidazo[1,2-a]pyridines with other molecules, such as 3-indoleacetic acids, demonstrating the utility of copper in post-synthetic modifications. acs.org

Table 3: Examples of Copper-Catalyzed Syntheses of Imidazo[1,2-a]pyridines
Reaction TypeComponentsCatalyst SystemKey FeaturesReference
Three-Component Coupling2-Aminopyridine, Aldehyde, Terminal AlkyneCopper catalystDirect, high functional group tolerance bio-conferences.org
Three-Component Cascade2-Aminopyridine, Sulfonyl Azide, Terminal YnoneCopper catalystForms highly active ketenimine intermediate rsc.orgnih.gov
One-Pot Oxidative CyclizationAminopyridine, NitroolefinCu(I) / AirUses air as a green oxidant organic-chemistry.orgacs.org
Aerobic C-H FunctionalizationImidazo[1,2-a]pyridine, 3-Indoleacetic AcidCu/O₂Post-synthetic modification at C-3 position acs.org

Copper-Catalyzed Transformations

Aerobic Oxidative Synthesis

Copper-catalyzed aerobic oxidative reactions provide an environmentally friendly approach to imidazo[1,2-a]pyridines, utilizing molecular oxygen as the terminal oxidant. One such method involves the dehydrogenative cyclization of pyridines with ketone oxime esters. organic-chemistry.org This process, often catalyzed by copper(I) iodide (CuI), proceeds rapidly to afford the desired products in high yields. organic-chemistry.org The reaction is notable for its atom economy, producing only acetic acid and water as byproducts. organic-chemistry.org Another copper-mediated aerobic oxidative method allows for the synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides in a one-pot reaction, tolerating a variety of functional groups under mild conditions. acs.orgnih.gov

A study demonstrated the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines. organic-chemistry.org Optimization of reaction conditions identified CuI as the most effective catalyst and N-Methyl-2-pyrrolidone (NMP) as the ideal solvent at 100°C, leading to product yields ranging from 66–95%. organic-chemistry.org This method is scalable, as demonstrated by the synthesis of zolimidine (B74062) on a 10 mmol scale with an 81% yield. organic-chemistry.org

CatalystOxidantSubstratesKey FeaturesRef
CuIAir (O₂)Pyridines, Ketone oxime estersRapid, environmentally friendly, high atom economy organic-chemistry.org
Copper-mediatedAir (O₂)Pyridines, EnamidesOne-pot synthesis of 3-bromo derivatives, mild conditions acs.orgnih.gov
CuIAir (O₂)Ketoxime acetates, PyridinesHigh yields (66-95%), scalable organic-chemistry.org
Cu(OTf)₂-Mediated Annulation with Ynamides

Copper(II) triflate (Cu(OTf)₂) is an effective mediator for the synthesis of 3-heterosubstituted imidazo[1,2-a]pyridines through the intermolecular diamination of ynamides with 2-aminopyridines. nih.govacs.orgnih.gov This reaction proceeds under aerobic conditions and demonstrates high regioselectivity, yielding a single regioisomer with heterosubstitution at the C3 position. nih.govacs.org The electronic bias imposed by the nitrogen atom of the ynamide directs the annulation process. acs.org The optimal conditions for this transformation involve using equimolar amounts of Cu(OTf)₂ at 60°C in acetonitrile (MeCN), open to the air. acs.orgacs.org While other copper(I) salts like CuCl, CuI, and CuOTf were tested, Cu(OTf)₂ provided superior results. acs.org

The proposed mechanism suggests an initial coordination of the copper salt to the pyridyl nitrogen and the ynamide. acs.org This is followed by a nucleophilic displacement leading to a copper-ketenimine complex, which then undergoes intramolecular cyclization to form a six-membered cuprous metallocycle. acs.org

Catalyst / MediatorReagentsKey FeaturesYieldRef
Cu(OTf)₂2-Aminopyridines, YnamidesHigh regioselectivity, aerobic conditions, C3-heterosubstitutionModerate to good nih.govacs.orgacs.org
Copper-Promoted Regioselective Diamination of Ynamides

Expanding on the utility of ynamides, a copper-promoted regioselective intermolecular diamination provides a facile route to 3-heterosubstituted imidazo[1,2-a]pyridines. nih.govacs.org This method utilizes readily available 2-aminopyridines and electron-rich alkynes like ynamides, ynamines, or ynol ethers. nih.govacs.org The reaction is mediated by a stoichiometric amount of Cu(OTf)₂ and is conducted in open air, highlighting its operational simplicity. acs.org The strong electronic bias of the ynamide ensures that the reaction is highly regioselective, producing a single regioisomer. nih.govacs.org A variety of substituted ynamides can be converted to the corresponding imidazo[1,2-a]pyridines in moderate to good yields. acs.org

Iron-Catalyzed Methodologies

Iron catalysts offer a cost-effective and environmentally benign alternative to other transition metals for the synthesis of imidazo[1,2-a]pyridine derivatives.

Fe(II)-Catalyzed Tandem Coupling with 2-Methylnitroolefins

An iron(II)-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methylnitroolefins. organic-chemistry.org This procedure is simple, inexpensive, and tolerates various functional groups. organic-chemistry.org Optimization studies identified iron(II) chloride (FeCl₂) as the most effective catalyst, outperforming other iron and copper salts. organic-chemistry.org The reaction is typically carried out in dimethylformamide (DMF) at 150°C, yielding products in moderate to good yields. organic-chemistry.org Higher yields are generally observed with substituted aminopyridines and 2-methylnitroolefins bearing electron-withdrawing groups. organic-chemistry.org The proposed mechanism involves a Michael addition, followed by intramolecular cyclization and elimination steps. organic-chemistry.org

CatalystReagentsKey FeaturesYieldRef
FeCl₂Aminopyridines, 2-MethylnitroolefinsSimple, inexpensive, tolerates various functional groupsModerate to good organic-chemistry.org
FeBr₃-Catalyzed Aerobic Oxidative Cross-Dehydrogenative Coupling

Iron(III) bromide (FeBr₃) serves as an effective homogeneous Lewis acid catalyst for the direct functionalization of 2-arylimidazo[1,2-a]pyridines with aryl aldehydes. rsc.orgresearchgate.net This aerobic oxidative cross-dehydrogenative coupling (CDC) process occurs in the presence of air, with molecular oxygen acting as the principal oxidant, to produce 3-aroylimidazo[1,2-a]pyridine derivatives in high yields. rsc.orgnih.gov The transformation involves a Friedel-Crafts-type acylation reaction where the FeBr₃-activated aldehyde may first be oxidized to a benzoic acid intermediate before reacting with the imidazo[1,2-a]pyridine. nih.govrsc.org

CatalystReagentsOxidantProduct TypeRef
FeBr₃2-Arylimidazo[1,2-a]pyridines, Aromatic aldehydesAir (O₂)3-Aroylimidazo[1,2-a]pyridines rsc.orgnih.gov
FeBr₃-Catalyzed Alkylation for Bis-Imidazo[1,2-a]pyridines

Interestingly, when the FeBr₃-catalyzed reaction between 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes is conducted under an inert argon atmosphere instead of air, a different product is formed. rsc.orgresearchgate.net Under these conditions, an alkylation reaction occurs, leading to the synthesis of 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) in good yields. rsc.orgnih.gov The proposed mechanism involves the nucleophilic attack of the imidazo[1,2-a]pyridine on the FeBr₃-activated aldehyde, followed by a second nucleophilic addition of another imidazo[1,2-a]pyridine molecule to an intermediate. nih.gov

CatalystReagentsAtmosphereProduct TypeYieldRef
FeBr₃2-Phenylimidazo[1,2-a]pyridine, Benzaldehyde derivativesArgon3,3'-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines)Good rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including imidazo[1,2-a]pyridine derivatives. These methods often offer high efficiency and functional group tolerance.

One notable application involves the ligand-free palladium-catalyzed reaction between imidazo[1,2-a]pyridine derivatives and 4-bromo-2,2-dialkyl-substituted 2H-chromenes. This reaction, conducted under microwave irradiation, provides a series of novel 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives in good to excellent yields. The optimization of this reaction identified that using Pd(OAc)₂ as the catalyst with K₂CO₃ as the base in DMF at 120 °C for 20 minutes under 100 W microwave irradiation afforded the product in 88% yield. rsc.org This approach highlights the utility of palladium catalysis in the functionalization of the imidazo[1,2-a]pyridine core at the C3 position. rsc.org

A simple and eco-friendly protocol for the direct arylation of imidazo[1,2-a]pyridines with aryl halides has been developed using palladium catalysis in water. This method is advantageous as it does not require any ligand and utilizes a simple base, KOH, to achieve high efficiency. The reaction is tolerant of a variety of functional groups on both the imidazo[1,2-a]pyridine and the aryl halide. researchgate.net

The following table summarizes the key aspects of a representative palladium-catalyzed synthesis of a 2-phenylimidazo[1,2-a]pyridine derivative.

Table 1: Palladium-Catalyzed Synthesis of a 2-Phenylimidazo[1,2-a]pyridine Derivative

Reactant 1 Reactant 2 Catalyst Base Solvent Conditions Yield

Metal-Free and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of metal-free and green synthetic methodologies to minimize the environmental impact of chemical processes. These approaches often involve the use of safer solvents, alternative energy sources, and catalyst-free or metal-free conditions.

Iodine-mediated reactions have emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. In the context of imidazo[1,2-a]pyridine synthesis, iodine can be used to mediate the oxidative cross-coupling of 2-aminopyridines with other reactants. A notable example is the regioselective iodination of imidazo[1,2-α]pyridines at the C3 position. This reaction can be achieved using molecular iodine in the presence of an oxidizing agent like tert-butyl hydroperoxide (TBHP) under ultrasound irradiation, providing 3-iodo-imidazo[1,2-a]pyridine derivatives in high yields. acs.org These iodinated products are valuable intermediates for further functionalization via cross-coupling reactions.

Ultrasonication has been increasingly utilized as a green energy source to accelerate organic reactions. The use of ultrasound can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

A simple and rapid ultrasound-assisted method for the synthesis of imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridine with 2-bromoacetophenone (B140003) derivatives. scispace.com This protocol has been shown to tolerate a wide range of functional groups on the 2-bromoacetophenone, affording a variety of imidazo[1,2-a]pyridines in good to excellent yields. scispace.com The reactions are often conducted in polyethylene (B3416737) glycol (PEG-400), a non-toxic and environmentally benign solvent. scispace.com For instance, the reaction of 2-aminopyridine and 2-bromoacetophenone under ultrasonic irradiation (60% amplitude, 20 kHz) in PEG-400 with NaHCO₃ as a base for 30 minutes yields 2-phenyl-imidazo[1,2-a]pyridine in 78% yield. scispace.com

The following table presents data from the ultrasonication-assisted synthesis of various 2-phenylimidazo[1,2-a]pyridine derivatives.

Table 2: Ultrasonication-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives

2-Bromoacetophenone Derivative Base Solvent Time (min) Yield (%)
2-Bromoacetophenone NaHCO₃ PEG-400 30 78
2-Bromo-4'-methylacetophenone NaHCO₃ PEG-400 30 85
2-Bromo-4'-methoxyacetophenone NaHCO₃ PEG-400 30 82
2-Bromo-4'-chloroacetophenone NaHCO₃ PEG-400 30 90

Electrochemical and mechanochemical methods represent innovative and sustainable approaches to organic synthesis. Electrochemistry utilizes electricity to drive chemical reactions, often avoiding the need for stoichiometric oxidants or reductants. A highly efficient co-electrolysis method has been developed for the synthesis of 3-bromoimidazo[1,2-a]pyridines directly from 2-aminopyridines and α-bromoketones in a simple undivided cell without any external oxidant. researchgate.net

Mechanochemistry, on the other hand, involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. The synthesis of 2-phenylimidazo[1,2-α]pyridine can be achieved through the manual grinding of 2-bromoacetophenone and 2-aminopyridine in a mortar and pestle for 30 minutes, affording the product in a 77% yield without the need for a solvent. scielo.br This method is simple, energy-efficient, and environmentally friendly. scielo.br

Conducting reactions in the absence of a solvent or in aqueous media are key principles of green chemistry. A one-pot, solvent-free synthesis of 2-phenylimidazo[1,2-α]pyridines has been reported from acetophenone, [Bmim]Br₃ (1-butyl-3-methylimidazolium tribromide), and 2-aminopyridine in the presence of Na₂CO₃. nih.gov This method provides the desired products in excellent yields ranging from 72% to 89%. nih.gov The reaction of propiophenone with 2-aminopyridine under these conditions yields 3-methyl-2-phenylimidazo[1,2-α]pyridine in 85% yield. nih.gov

The following table details the solvent-free synthesis of various 2-phenylimidazo[1,2-α]pyridine derivatives.

Table 3: Solvent-Free Synthesis of 2-Phenylimidazo[1,2-α]pyridine Derivatives

Ketone 2-Aminopyridine Product Yield (%)
Acetophenone 2-Aminopyridine 2-Phenylimidazo[1,2-α]pyridine 82
4-Methylacetophenone 2-Aminopyridine 2-(4-Methylphenyl)imidazo[1,2-α]pyridine 86
4-Methoxyacetophenone 2-Aminopyridine 2-(4-Methoxyphenyl)imidazo[1,2-α]pyridine 89
Propiophenone 2-Aminopyridine 3-Methyl-2-phenylimidazo[1,2-α]pyridine 85

Microwave-assisted organic synthesis has become a popular technique due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. A solvent-free, microwave-enhanced reaction for the synthesis of imidazo[1,2-a]pyridine derivatives from phenacyl bromides and 2-amino pyridines has been developed. derpharmachemica.com This method, catalyzed by the ionic liquid 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate, allows for the rapid and efficient production of a variety of substituted imidazo[1,2-a]pyridines in good yields. derpharmachemica.com

Another microwave-assisted, one-pot, three-component synthesis of 2-phenyl-H-imidazo[1,2-α]pyridine involves the reaction of pyridine, guanidine (B92328) (or urea/thiourea), and α-bromoketones under solvent-free conditions. researchgate.net This method provides excellent yields of the desired products. researchgate.net The synthesis of various imidazo[1,2-a]pyridine derivatives has been achieved in a 60-second reaction with yields ranging from 24% to 99% using microwave irradiation. sci-hub.se

The following table summarizes the results of a microwave-assisted synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives.

Table 4: Microwave-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives

Reactant 1 Reactant 2 Catalyst/Conditions Time Yield (%)
Phenacyl bromide 2-Aminopyridine Ionic Liquid, Solvent-free, MW Seconds 87-92
Pyridine, Guanidine α-Bromoketone Solvent-free, MW 2-3 min Excellent

Direct Functionalization and Modification Strategies

Direct functionalization of the imidazo[1,2-a]pyridine scaffold represents an efficient and atom-economical approach to synthesize diverse derivatives, avoiding the need for pre-functionalized starting materials. rsc.org These strategies primarily target the C3 position, which is the most nucleophilic and reactive site of the heterocyclic core. nih.gov

Carbon-hydrogen (C-H) functionalization has emerged as a powerful tool in organic synthesis for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. rsc.org For the imidazo[1,2-a]pyridine system, numerous C-H functionalization reactions have been developed, including arylation, alkylation, carbonylation, and sulfenylation. nih.govresearchgate.net These transformations can be achieved using various catalytic systems, including transition metals or under metal-free conditions. rsc.orgrsc.org For instance, iron-catalyzed C-H functionalization with aryl aldehydes can lead to either 3-aroylimidazo[1,2-a]pyridines in the presence of air or 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) under an argon atmosphere. rsc.org Similarly, electrochemical methods have been employed for the C3-sulfonylation of imidazo[1,2-a]pyridines with sodium benzenesulfinates, offering a green and effective protocol. rsc.org Radical reactions, promoted by transition metal catalysis, metal-free oxidation, or photocatalysis, have also been extensively utilized for the direct functionalization of this scaffold. rsc.org

In recent years, visible light-induced functionalization has gained significant traction as a green and sustainable strategy for C-H functionalization. nih.govrsc.org This approach utilizes visible light as an abundant and renewable energy source to promote chemical reactions under mild conditions, often at room temperature. rsc.orgnih.gov For imidazo[1,2-a]pyridines, photoredox catalysis has enabled a wide array of transformations at the C3 position, providing access to complex molecules that are valuable in medicinal chemistry. nih.govresearchgate.net These methods can be performed with transition metal photocatalysts, organic dyes, or even in the absence of a dedicated photocatalyst. rsc.org

The introduction of a trifluoromethyl (CF3) group into heterocyclic compounds can significantly enhance their pharmacological properties. Visible-light photoredox catalysis provides a mild and efficient method for the C-H trifluoromethylation of imidazo[1,2-a]pyridines. researchgate.net One approach involves using an acridinium (B8443388) derivative, such as mesityl acridinium, as an organophotocatalyst and sodium triflinate (CF3SO2Na) as the CF3 source. nih.govresearchgate.net This transition-metal-free reaction proceeds smoothly at room temperature, affording a series of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives in good yields. researchgate.netresearchgate.net The reaction is believed to proceed via the generation of a CF3 radical through a photoredox cycle, which then attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. nih.gov

Table 1: Substrate Scope for Photoredox-Catalyzed Trifluoromethylation of Imidazo[1,2-a]pyridines This table is interactive and searchable. Data derived from multiple studies.

Entry R⁴ Yield (%)
1 Phenyl H H H 85
2 4-MeC₆H₄ H H H 82
3 4-MeOC₆H₄ H H H 78
4 4-FC₆H₄ H H H 88
5 4-ClC₆H₄ H H H 90
6 4-BrC₆H₄ H H H 91
7 3-MeC₆H₄ H H H 80
8 2-MeC₆H₄ H H H 75
9 Thiophen-2-yl H H H 65
10 Phenyl 7-Me H H 83
11 Phenyl H 6-Me H 76

Visible-light-promoted decarboxylative coupling presents another effective strategy for C3-functionalization. nih.gov A notable example is the aminoalkylation of imidazo[1,2-a]pyridines with N-aryl glycines. rsc.orgrsc.org This reaction can proceed efficiently under blue LED irradiation in the air, remarkably without the need for an external photocatalyst or additives. nih.govrsc.org The process is highly regioselective for the C3 position and offers a practical and sustainable method for synthesizing aminoalkylated imidazo[1,2-a]pyridines. rsc.org The proposed mechanism suggests the in-situ generation of an α-amino radical from N-aryl glycine, which then adds to the imidazo[1,2-a]pyridine core. nih.gov

Table 2: Photocatalyst-Free Decarboxylative Aminoalkylation with N-Aryl Glycines This table is interactive and searchable. Data compiled from relevant literature.

Entry Imidazo[1,2-a]pyridine Substituent (R¹) N-Aryl Glycine Substituent (R²) Product Yield (%)
1 2-Phenyl Phenyl 95
2 2-(4-MeC₆H₄) Phenyl 92
3 2-(4-ClC₆H₄) Phenyl 96
4 2-(4-BrC₆H₄) Phenyl 94
5 2-Phenyl, 7-Me Phenyl 93
6 2-Phenyl 4-MeC₆H₄ 89
7 2-Phenyl 4-MeOC₆H₄ 85
8 2-Phenyl 4-ClC₆H₄ 90
9 2-Methyl Phenyl 75

The arylation of imidazo[1,2-a]pyridines at the C3 position can be achieved under visible light using diazonium salts as the aryl source. rsc.orgresearchgate.net An environmentally benign approach utilizes chlorophyll (B73375) as a natural, green photosensitizer. rsc.org This method provides a mild, transition-metal-free alternative for the formation of 2,3-diaryl imidazo[1,2-a]pyridine derivatives at ambient temperature, yielding good to excellent results. rsc.org The reaction is initiated by the photocatalyst, which promotes the decomposition of the diazonium salt to generate an aryl radical, subsequently leading to the C3-arylated product. researchgate.net

Table 3: Chlorophyll-Catalyzed C3-Arylation with Diazonium Salts This table is interactive and searchable. Data from studies on biocatalyzed arylation.

Entry Imidazo[1,2-a]pyridine Substituent Aryl Diazonium Salt Substituent Yield (%)
1 2-Phenyl 4-NO₂ 94
2 2-Phenyl 4-CN 92
3 2-Phenyl 4-Br 88
4 2-Phenyl 4-Cl 85
5 2-Phenyl 4-F 82
6 2-Phenyl 4-H 78
7 2-Phenyl 4-Me 75
8 2-Phenyl 4-OMe 72
9 2-(4-ClC₆H₄) 4-NO₂ 90

Organosilicon compounds are of significant interest in materials and polymer science. A visible-light-induced, three-component carbosilylation of imidazo[1,2-a]pyridines has been developed, involving the reaction with alkenes and silanes. nih.govresearchgate.net This protocol, catalyzed by FeCl2 and eosin (B541160) Y, proceeds at room temperature and provides satisfactory yields of the corresponding C3-carbosilylated products. nih.gov This method demonstrates a novel approach to concurrently install both a carbon and a silicon moiety onto the imidazo[1,2-a]pyridine scaffold in a single step. researchgate.net

Table 4: Visible Light-Induced Three-Component Carbosilylation This table is interactive and searchable. Data based on multi-component reaction studies. | Entry | Imidazo[1,2-a]pyridine Substituent | Alkene | Silane | Yield (%) | |---|---|---|---| | 1 | 2-Phenyl | Styrene | Triethylsilane | 75 | | 2 | 2-Phenyl | 4-Methylstyrene | Triethylsilane | 72 | | 3 | 2-Phenyl | 4-Methoxystyrene | Triethylsilane | 68 | | 4 | 2-Phenyl | 4-Chlorostyrene | Triethylsilane | 78 | | 5 | 2-(4-MeC₆H₄) | Styrene | Triethylsilane | 70 | | 6 | 2-(4-ClC₆H₄) | Styrene | Triethylsilane | 80 | | 7 | 2-Phenyl | 1-Hexene | Triethylsilane | 65 | | 8 | 2-Phenyl | Cyclohexene | Triethylsilane | 62 | | 9 | 2-Phenyl | Styrene | Triphenylsilane | 70 | | 10 | 7-Methyl-2-phenyl | Styrene | Triethylsilane | 73 |

Visible Light-Induced Functionalization

Difluoromethylenephosphonation

The introduction of a difluoromethylenephosphonate group (-CF2PO(OEt)2) at the C-3 position of imidazo[1,2-a]pyridines, including 3-methyl-2-phenyl derivatives, can be achieved through a visible-light-induced C-H functionalization. nih.govresearchgate.net This method offers a direct approach to synthesizing C-3 phosphonated compounds, which are of interest in medicinal chemistry.

The reaction typically proceeds by treating the imidazo[1,2-a]pyridine substrate with an appropriate phosphonating agent, such as diethyl (bromodifluoromethyl)phosphonate, in the presence of a photoredox catalyst. The process is initiated by visible light, often from a blue LED source. nih.gov A plausible mechanism involves the generation of a difluoromethylphosphonate radical via a single electron transfer process. This radical then attacks the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring. Subsequent oxidation and deprotonation yield the final C-3 functionalized product. nih.gov The reaction demonstrates good functional group tolerance, accommodating various substituents on both the phenyl ring at the C-2 position and the pyridine ring of the core structure. nih.gov

Table 1: Examples of Visible-Light-Induced C-3 Difluoromethylenephosphonation of Imidazo[1,2-a]pyridine Derivatives

EntrySubstrate (R)ProductYield (%)
1H3-(diethoxyphosphoryl)difluoromethyl)-2-phenylimidazo[1,2-a]pyridine85
22-(4-Methylphenyl)3-((diethoxyphosphoryl)difluoromethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine81
32-(4-Methoxyphenyl)3-((diethoxyphosphoryl)difluoromethyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine78
42-(4-Chlorophenyl)3-((diethoxyphosphoryl)difluoromethyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine75
57-Methyl-2-phenyl3-((diethoxyphosphoryl)difluoromethyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine88

Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridines at C-3 position

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.orgwikipedia.orgchemistrysteps.com The imidazo[1,2-a]pyridine ring system is sufficiently electron-rich to undergo this reaction, with electrophilic substitution occurring selectively at the C-3 position. nih.gov This provides a direct route to 3-formyl-imidazo[1,2-a]pyridine derivatives, which are versatile intermediates for further synthetic transformations.

The reaction involves treating the imidazo[1,2-a]pyridine substrate with the Vilsmeier reagent. organic-chemistry.orgijpcbs.com The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a formamide (B127407) derivative, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.com The mechanism proceeds via an electrophilic attack of the Vilsmeier reagent on the C-3 position of the imidazo[1,2-a]pyridine ring. This forms an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the corresponding 3-carbaldehyde. wikipedia.org The reaction is generally high-yielding and applicable to a broad range of substituted imidazo[1,2-a]pyridines. numberanalytics.com

Table 2: Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine Derivatives

EntrySubstrateReagentsProductYield
12-Phenylimidazo[1,2-a]pyridinePOCl₃, DMF2-Phenylimidazo[1,2-a]pyridine-3-carbaldehydeHigh
26-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridinePOCl₃, DMF6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carbaldehydeHigh
37-Chloro-2-phenylimidazo[1,2-a]pyridinePOCl₃, DMF7-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeHigh

Pummerer Modified Reactions for Acetamide (B32628) Chain Introduction

The Pummerer rearrangement is a classic organic reaction that involves the conversion of a sulfoxide (B87167) to an α-acyloxy-thioether upon treatment with an activating agent, typically acetic anhydride. wikipedia.org The mechanism begins with the acylation of the sulfoxide oxygen, followed by an elimination to form a thial-cation intermediate. Subsequent attack by a nucleophile, such as acetate, yields the final product. wikipedia.org

While the Pummerer reaction is a powerful tool for the functionalization of positions alpha to a sulfur atom, its specific application for the direct introduction of an acetamide chain at the C-3 position of this compound is not extensively documented in the reviewed literature. A direct Pummerer-type reaction would necessitate a substrate with a sulfoxide group appropriately positioned to facilitate the rearrangement and subsequent introduction of an acetamide moiety at the C-3 carbon. Alternative, multi-step methods are more commonly reported for the synthesis of C-3 acetamide derivatives of imidazo[1,2-a]pyridines, such as the acylation of 3-aminoimidazo[1,2-a]pyridines. nih.gov

Reaction Mechanisms and Chemical Transformations of 3 Methyl 2 Phenylimidazo 1,2 a Pyridine

Fundamental Reaction Pathways for Imidazo[1,2-a]pyridine (B132010) Formation

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various mechanistic pathways. These routes are designed to efficiently construct the fused bicyclic system from readily available starting materials.

A prevalent and classical method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.govresearchgate.net In the context of 3-Methyl-2-phenylimidazo[1,2-a]pyridine, this would typically involve the reaction of 2-aminopyridine with an α-haloketone such as 1-phenyl-2-bromopropanone.

The mechanism commences with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-haloketone. This initial step results in the formation of a keto-ammonium salt intermediate. The subsequent step involves an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, leading to a five-membered ring closure. The final step is a dehydration reaction, which results in the aromatization of the newly formed imidazole (B134444) ring, yielding the stable this compound. This pathway is favored due to its straightforward nature and the accessibility of the required starting materials.

Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to the synthesis of complex molecules like this compound in a single operation without the isolation of intermediates. organic-chemistry.org

An example of a cascade reaction for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives is the iron(II)-catalyzed denitration reaction between aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org The proposed mechanism for this transformation involves a sequence of reactions:

Michael Addition: The reaction is initiated by a Michael addition of the 2-aminopyridine to the 2-methyl-nitroolefin.

Intramolecular Cyclization: This is followed by an intramolecular cyclization.

Elimination: The cascade is completed by an elimination step, which leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system. organic-chemistry.org

This method is advantageous as it avoids the use of additional oxidants and employs simple, readily available substrates. organic-chemistry.org

Below is a table summarizing the reaction conditions for the iron-catalyzed synthesis of a this compound derivative.

EntryAminopyridine2-Methyl-nitroolefinCatalystSolventTemp (°C)Time (h)Yield (%)
12-Aminopyridine(E)-1-nitro-2-phenylprop-1-eneFeCl₂DMF1507Moderate to Good

This data is representative of the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives as described in the literature. organic-chemistry.org

The 5-exo-dig cycloisomerization is another powerful strategy for the construction of five-membered heterocyclic rings, including the imidazole portion of the imidazo[1,2-a]pyridine system. This type of reaction involves the intramolecular attack of a nucleophile onto an activated alkyne. While specific examples detailing the synthesis of this compound via this pathway are not extensively documented, the general mechanism is well-established for the broader class of imidazo[1,2-a]pyridines.

In a typical scenario, a suitably functionalized 2-aminopyridine derivative, tethered to a propargyl group, undergoes cyclization. The reaction is often catalyzed by a transition metal, which activates the alkyne towards nucleophilic attack by the nitrogen atom of the pyridine (B92270) ring or the amino group. The "5-exo-dig" descriptor indicates the formation of a five-membered ring ("5") through the attack of the nucleophile on the outside of the forming ring ("exo") onto a triple bond ("dig"). This cyclization is followed by subsequent isomerization or aromatization steps to yield the final imidazo[1,2-a]pyridine product.

Mechanistic Insights into Functionalization Reactions

The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to electrophilic substitution, particularly at the C3 position. Functionalization at this position is of great interest for the synthesis of derivatives with diverse biological and material properties.

Oxidative coupling reactions provide a direct method for the C-H functionalization of imidazo[1,2-a]pyridines, avoiding the need for pre-functionalized substrates. An example of this is the FeBr₃-catalyzed aerobic oxidative cross-dehydrogenative coupling of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes. nih.govrsc.org This reaction allows for the introduction of an aroyl group at the C3 position.

The proposed mechanism for this transformation in the presence of oxygen is as follows:

The FeBr₃ catalyst activates the aromatic aldehyde.

The activated aldehyde may react with oxygen from the air to form a benzoic acid intermediate.

This intermediate then participates in a Friedel–Crafts-type acylation reaction with the 2-phenylimidazo[1,2-a]pyridine (B181562) at the electron-rich C3 position. nih.gov

Interestingly, when the reaction is carried out under an argon atmosphere, a different product, 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines), is formed. nih.gov Another example of oxidative coupling is the Rh(III)-catalyzed oxidative annulation of 2-phenylimidazo[1,2-a]pyridines with alkynes, which can lead to either mono or double C-H activation depending on the reaction conditions. acs.org

The table below presents representative conditions for the FeBr₃-catalyzed functionalization of a 2-phenylimidazo[1,2-a]pyridine.

EntryAldehydeCatalystOxidantSolventTemp (°C)Time (h)ProductYield (%)
1p-Toluoyl chlorideFeBr₃Air (O₂)Toluene110163-(4-Toluoyl)-2-phenylimidazo[1,2-a]pyridineHigh
2Benzaldehyde (B42025)FeBr₃ArgonToluene110163,3'-(Phenylmethylene)bis(2-phenylimidazo[1,2-a]pyridine)Good

This data is representative of the functionalization of 2-arylimidazo[1,2-a]pyridine derivatives as described in the literature. nih.gov

Radical reactions have emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines, often proceeding under mild conditions, such as those induced by visible light. nih.govrsc.org The C3 position of the imidazo[1,2-a]pyridine nucleus is particularly susceptible to attack by radical species due to the electron-rich nature of the heterocyclic system.

The general mechanism for the visible-light-induced C3-functionalization of 2-phenylimidazo[1,2-a]pyridine involves the following steps:

Radical Generation: A photocatalyst, upon absorption of visible light, initiates a single-electron transfer (SET) process with a radical precursor to generate the reactive radical species.

Radical Addition: The generated radical adds to the electron-rich C3 position of the 2-phenylimidazo[1,2-a]pyridine, forming a radical intermediate.

Oxidation and Deprotonation: The radical intermediate is then oxidized to a cationic intermediate, which subsequently undergoes deprotonation to afford the C3-functionalized product and regenerate the photocatalyst.

Various radical precursors can be employed, allowing for the introduction of a wide range of functional groups, including alkyl, aryl, and cyano groups, at the C3 position. mdpi.com

Proposed Mechanisms for Specific Catalytic Systems (e.g., FeBr3-catalyzed)

The functionalization of imidazo[1,2-a]pyridine derivatives using iron(III) bromide (FeBr3) as a catalyst has been shown to proceed through different mechanistic pathways depending on the reaction atmosphere. rsc.orgresearchgate.net In the presence of air, FeBr3 catalyzes an aerobic oxidative cross-dehydrogenative coupling process, with molecular oxygen acting as the principal oxidant. rsc.orgresearchgate.netrsc.org

One proposed mechanism for the FeBr3-catalyzed synthesis of 3-aroylimidazo[1,2-a]pyridines from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes involves a two-step transformation. rsc.org Initially, the FeBr3-activated aldehyde may react with oxygen from the air to form a benzoic acid intermediate. rsc.org This intermediate then participates in a Friedel–Crafts-type acylation reaction with the 2-arylimidazo[1,2-a]pyridine, yielding the final 3-aroyl product. rsc.org

Conversely, when the reaction is conducted under an inert argon atmosphere, a different product is formed. rsc.orgresearchgate.net In this case, the FeBr3-catalyzed reaction between 2-phenylimidazo[1,2-a]pyridine and benzaldehyde derivatives leads to the formation of 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) in good yields. rsc.orgrsc.org This indicates a distinct mechanistic pathway that does not involve oxidation by O2. rsc.org

A plausible mechanism for the formation of vinyl-substituted imidazo[1,2-a]pyridines has also been proposed. For instance, the reaction of 2-phenylimidazo[1,2-a]pyridine with hexanal, catalyzed by FeBr3, yields (E)-3-(hex-1-en-1-yl)-2-phenylimidazo[1,2-a]pyridine. rsc.orgresearchgate.net The proposed mechanism suggests that the imidazo[1,2-a]pyridine first reacts with the FeBr3-activated aldehyde to form key intermediates. rsc.orgresearchgate.net

Reactivity Profiles of the Imidazo[1,2-a]pyridine System

Electrophilic Aromatic Substitution Patterns on the Fused Bicyclic Structure

The imidazo[1,2-a]pyridine scaffold exhibits a distinct pattern of reactivity towards electrophiles, which is a crucial aspect of its chemical behavior. The fused bicyclic structure consists of a five-membered imidazole ring and a six-membered pyridine ring. The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. stackexchange.comechemi.comquimicaorganica.org Consequently, electrophilic attacks preferentially occur on the more electron-rich five-membered imidazole ring. stackexchange.comechemi.com

Specifically, the C3 position is the most favored site for electrophilic substitution. stackexchange.comechemi.comresearchgate.net This high regioselectivity is attributed to the superior stability of the cationic intermediate (Wheland intermediate) formed upon electrophilic attack at C3. stackexchange.comechemi.com The resonance structures of this intermediate show that the aromaticity of the six-membered pyridine ring is maintained, which is a significant stabilizing factor. stackexchange.comechemi.com In contrast, electrophilic attack at the C2 position leads to an intermediate where the aromaticity of the pyridine ring is disrupted, resulting in a less stable structure. stackexchange.comechemi.com This pronounced preference for C3 functionalization is a defining characteristic of the system's reactivity. informahealthcare.com

Common electrophilic substitution reactions such as chlorination, bromination, and nitration on imidazo[1,2-a]pyridine have been shown to yield the corresponding 3-substituted products. researchgate.net

Nucleophilic Reaction Sites, particularly Nitrogen Atoms

The imidazo[1,2-a]pyridine system possesses multiple potential nucleophilic sites. The nitrogen atoms, in particular, play a significant role in the molecule's reactivity. The foundational synthesis of the imidazo[1,2-a]pyridine ring itself relies on the nucleophilic character of the pyridine nitrogen (N1) in a 2-aminopyridine precursor, which attacks an α-haloketone in a key cyclization step. bio-conferences.org

Within the fused ring system, computational studies using Molecular Electrostatic Potential (MEP) maps can identify nucleophilic centers. nih.gov Regions with the lowest electrostatic potential, typically colored red, indicate a negative charge and are susceptible to nucleophilic attack or protonation. nih.gov

While electrophilic attack dominates at C3, nucleophilic substitution reactions have also been observed, particularly when the ring is substituted with strong electron-withdrawing groups. For example, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, the sites of nucleophilic attack are influenced by the nature of the nucleophile. researchgate.net Nitrogen and oxygen nucleophiles (like alkylamines and alkoxides) tend to cause substitution of the 2-cyano group, whereas sulfur nucleophiles (like alkylthiols) lead to the substitution of the 3-nitro group. researchgate.net This demonstrates that both C2 and C3 can act as electrophilic sites for nucleophilic attack under specific circumstances.

Regioselectivity in Substituent Introduction

The introduction of substituents onto the imidazo[1,2-a]pyridine core is governed by a high degree of regioselectivity, which is largely dictated by the principles of electrophilic aromatic substitution. As detailed previously, the C3 position of the imidazole portion of the ring system is the most electron-rich and kinetically favored site for reaction with electrophiles. stackexchange.cominformahealthcare.com

This inherent reactivity profile means that direct functionalization of the imidazo[1,2-a]pyridine nucleus via electrophilic addition or substitution overwhelmingly leads to C3-substituted products. informahealthcare.com This strong preference is a consistent theme across various synthetic methodologies and has significant implications for the design and synthesis of derivatives for applications such as drug development. informahealthcare.comnih.gov While methods exist for introducing functionality at other positions, they often require more complex, multi-step synthetic routes rather than direct C-H functionalization of the parent heterocycle. nih.gov

The table below summarizes the observed regioselectivity for different reaction types on the imidazo[1,2-a]pyridine core.

Reaction TypePreferred Position of AttackInfluencing Factors
Electrophilic Aromatic Substitution C3Stability of the reaction intermediate; preservation of aromaticity in the pyridine ring. stackexchange.comechemi.com
Nucleophilic Substitution C2 or C3Presence of strong electron-withdrawing groups; nature of the incoming nucleophile (N, O, or S). researchgate.net
Catalytic Functionalization (FeBr3) C3Reaction conditions (atmosphere); nature of reactants (e.g., aldehydes). rsc.orgrsc.org

Advanced Analytical and Spectroscopic Characterization Methods for Imidazo 1,2 a Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Methyl-2-phenylimidazo[1,2-a]pyridine, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for a comprehensive structural assignment.

Proton NMR (¹H NMR)

Proton NMR spectroscopy provides precise information about the number of different types of protons and their neighboring environments. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the methyl group, the phenyl ring, and the imidazo[1,2-a]pyridine (B132010) core.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) is determined by the number of neighboring protons, and the coupling constants (J), measured in Hertz (Hz), provide information about the dihedral angles between adjacent protons.

Spectroscopic data for this compound reveals a singlet for the methyl protons and a series of multiplets and doublets for the aromatic protons on both the phenyl and the fused pyridine (B92270) rings. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.91d6.81H
7.79–7.82m2H
7.45–7.49m2H
7.34–7.37m1H
7.16–7.19t7.91H
6.85–6.88t6.81H
6.64–6.67d9.11H
2.64s3H (CH₃)

d = doublet, t = triplet, m = multiplet, s = singlet Data sourced from a one-pot synthesis study of 2-phenylimidazo[1,2-α]pyridines. rsc.org

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

While specific experimental ¹³C NMR data for this compound is not available in the cited literature, expected chemical shift ranges can be predicted based on data from closely related imidazo[1,2-a]pyridine derivatives. Aromatic carbons typically resonate in the range of 110-150 ppm. The carbon of the methyl group is expected to appear in the upfield region of the spectrum. For instance, in various 3-formyl-imidazo[1,2-a]pyridine derivatives, the carbons of the fused ring system and the phenyl group appear in the characteristic aromatic region.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also be used to deduce its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. For this compound (C₁₄H₁₂N₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

Although specific HRMS data for this compound was not found in the reviewed literature, the technique is routinely applied to related structures. For example, HRMS using electrospray ionization (ESI) has been used to confirm the elemental composition of various 3-formyl-imidazo[1,2-a]pyridine derivatives, where the calculated mass for the protonated molecule [M+H]⁺ is compared to the experimentally found mass, typically with an error of less than 5 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS(ESI))

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of a wide range of compounds.

LC-MS (ESI) is instrumental in the analysis of imidazo[1,2-a]pyridine derivatives, enabling the separation of complex mixtures and providing molecular weight information for each component. This technique is particularly useful for monitoring reaction progress and assessing the purity of synthesized compounds.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Fourier-Transform Infrared (FT-IR) spectroscopy is a more advanced version of the technique that provides higher resolution and sensitivity.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. While a specific spectrum for this compound is not detailed in the provided sources, the analysis of related imidazo[1,2-a]pyridine structures provides insight into the expected spectral features.

Table 2: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchingAromatic (phenyl and pyridine rings)
3000-2850C-H stretchingAliphatic (methyl group)
1650-1500C=C and C=N stretchingAromatic rings and imidazole (B134444) moiety
1500-1400C-H bendingMethyl group
Below 900C-H out-of-plane bendingAromatic rings

These expected absorption bands help in confirming the presence of the key structural components of the this compound molecule. For instance, studies on related 3-hydroxymethyl imidazo[1,2-a]pyridine derivatives show characteristic C-H stretching and C=C stretching bands in these regions.

Synthetic Utility and Emerging Applications of Imidazo 1,2 a Pyridine Scaffolds

Strategic Building Blocks in Complex Organic Synthesis

The inherent reactivity of the 3-Methyl-2-phenylimidazo[1,2-a]pyridine core allows for the introduction of various functional groups, making it a versatile intermediate for creating more complex molecular architectures. icsr.innih.gov

This compound serves as a foundational element for the synthesis of a wide array of other heterocyclic systems. Its structure is amenable to further functionalization, enabling the construction of more elaborate molecules. For instance, iron-catalyzed reactions have been developed to synthesize 3-aroylimidazo[1,2-a]pyridine derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes through an aerobic oxidative cross-dehydrogenative coupling process. rsc.org Interestingly, conducting these reactions under an argon atmosphere yields different products, specifically 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). rsc.org

Furthermore, a novel iron(II)-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins, showcasing the scaffold's utility in building substituted imidazo[1,2-a]pyridines. organic-chemistry.org This method is noted for being simple, inexpensive, and compatible with various functional groups. organic-chemistry.org

The synthetic versatility is also demonstrated in multicomponent reactions. For example, the Groebke–Blackburn–Bienaymé reaction has been employed to synthesize triphenylamine-imidazo[1,2-a]pyridine derivatives, highlighting the scaffold's role in creating molecules with potential fluorescence and medicinal properties. mdpi.com

The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. The imidazo[1,2-a]pyridine (B132010) scaffold is well-suited for such applications due to the multiple points at which its structure can be varied.

Researchers have developed efficient strategies for synthesizing various types of imidazo-fused heterocycles, where the structural and substituent diversity can be precisely controlled. rsc.org For example, multicomponent reactions involving 2-aminopyridines, aldehydes, and isonitriles, or alkynes, provide streamlined pathways to construct complex molecular structures efficiently. bio-conferences.org These methods allow for the generation of large libraries of imidazo[1,2-a]pyridine derivatives with varied substituents at different positions, which is a cornerstone of DOS. mdpi.com The ability to readily modify the core structure makes this compound and its relatives valuable starting points for generating chemical libraries aimed at discovering new bioactive compounds or materials with novel properties. mdpi.com

Materials Science Applications

The photophysical properties of imidazo[1,2-a]pyridine derivatives, stemming from their π-conjugated bicyclic structure, have garnered significant interest for applications in materials science, particularly in optoelectronics. ijrpr.com

Imidazo[1,2-a]pyridine derivatives are recognized as promising materials for organic light-emitting diodes (OLEDs). researchgate.netmssm.edu Their inherent fluorescence and the ability to tune their emission properties through chemical modification make them suitable candidates for emitter molecules in OLED devices. tandfonline.com The design of novel imidazo[1,2-a]pyridine-based luminogens has led to the development of efficient non-doped cyan and red emitters for OLEDs, exhibiting high external quantum efficiencies and reduced efficiency roll-off. rsc.org

The unique architecture of these molecules, often involving multiple imidazo[1,2-a]pyridine cores linked together, enhances thermal and morphological stability, which are crucial for the longevity and performance of OLED devices. rsc.org For instance, pyrene-benzimidazole derivatives have been explored as blue emitters, with a key design strategy being the reduction of intermolecular aggregation to achieve pure blue photo- and electroluminescence. nih.gov

Table 1: Performance of an OLED Device Using a Pyrene-Benzimidazole Derivative Emitter
ParameterValue
Applied Voltage 3.5 V
Highest External Quantum Efficiency (EQE) 4.3 (±0.3)%
Applied Voltage for Luminance 7.5 V
Highest Luminance 290 (±10) cd m⁻²
CIE Coordinates (0.1482, 0.1300)
Data sourced from a study on pyrene-benzimidazole derivatives as blue emitters for OLEDs. nih.gov

The fluorescence of imidazo[1,2-a]pyridines is a well-documented and extensively explored property. ijrpr.com The π-conjugated bicyclic structure is responsible for their excellent quantum yields. ijrpr.com The emission characteristics can be significantly influenced by the nature and position of substituents on the heterocyclic core. For example, substitution with phenyl groups at the C2 position has been shown to increase fluorescence yield. ijrpr.com

Studies have shown that derivatives of imidazo[1,2-a]pyridine can exhibit strong emission in the blue and violet regions of the electromagnetic spectrum. ijrpr.com The introduction of a hydroxymethyl group, for instance, has been investigated as a potential enhancer of fluorescence intensity. researchgate.netnih.govnih.gov Research has demonstrated that 3-hydroxymethyl imidazo[1,2-a]pyridines fluoresce more intensely than the parent unsubstituted fluorophore, typically emitting purple light. researchgate.netnih.gov

The development of π-expanded azole-fused imidazo[1,2-a]pyridines has yielded materials with high fluorescence emission, large Stokes shifts, and good quantum yields, highlighting their potential for optoelectronic applications. researchgate.net These properties make them attractive for use in chemical sensing and solid-state light emitters. ijrpr.com

Table 2: Emission Characteristics of Substituted Imidazo[1,2-a]pyridines
Compound TypeEmission ColorRelative Intensity
3-Hydroxymethyl imidazo[1,2-a]pyridines PurpleMore intense than unsubstituted
3-Hydroxymethyl imidazo[1,2-a]pyrimidines BlueLess intense than pyridine (B92270) analogues
Data based on a comparative fluorescence study. researchgate.netnih.gov

Advancements in Green Chemistry for Imidazo[1,2-a]pyridine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of imidazo[1,2-a]pyridines. acs.org These "green" approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.

Several eco-friendly protocols have been established. For instance, an efficient method utilizes an ammonium (B1175870) chloride catalyst in ethanol (B145695) for synthesis at or near room temperature. acs.org Another approach involves micellar-mediated reactions in water using sodium dodecyl sulfate (B86663) (SDS). acs.orgacs.org Ultrasound-assisted synthesis has also emerged as a powerful green technique. thieme-connect.comorganic-chemistry.org One such protocol uses a KI/tert-butyl hydroperoxide system in water, avoiding the need for metal catalysts and bases while providing good yields under mild conditions. thieme-connect.com

Other green methods include:

Aqueous Synthesis: A rapid, metal-free route using NaOH in water can produce quantitative yields in minutes on a gram scale. rsc.org

Solvent-Free Reactions: A one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines has been developed from acetophenone (B1666503), [Bmim]Br3, and 2-aminopyridine (B139424) under solvent-free conditions, achieving excellent yields. nih.gov

Visible-Light Catalysis: A transition-metal-free method for the C-H arylation of 2-phenylimidazo[1,2-a]pyridines has been developed using sustainable visible light as an energy source. icsr.in

These advancements represent a move away from traditional methods that often rely on transition-metal catalysts and harsh reaction conditions, toward more sustainable and efficient synthetic strategies. icsr.inresearchgate.net

Environmentally Sustainable Methodologies

The synthesis of imidazo[1,2-a]pyridine derivatives, including this compound, has increasingly moved towards environmentally conscious methods. These approaches prioritize the use of sustainable energy sources, greener solvents, and energy-efficient processes to minimize environmental impact.

One prominent green methodology involves the use of visible light as a sustainable energy source. A transition-metal-free, regioselective C-H arylation of 2-phenylimidazo-[1,2-a]pyridines has been developed that utilizes visible light, demonstrating an energy-efficient and environmentally safer process. icsr.in This method avoids the need for expensive and toxic transition metal catalysts that are common in traditional cross-coupling reactions. icsr.in

Solvent-free, or solid-state, reactions represent another significant advancement in the sustainable synthesis of this scaffold. A one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines has been achieved under solvent-free conditions at room temperature, offering advantages such as higher yields, shorter reaction times, and environmental friendliness compared to conventional methods that require high temperatures and longer durations. nih.gov This approach was successfully extended to the synthesis of this compound from propiophenone (B1677668) and 2-aminopyridine. nih.gov Mechanochemical techniques, such as manual grinding and vortex mixing, also provide a solvent-free, atom-economic, and energy-efficient route to these compounds. researchgate.net

Furthermore, the use of alternative energy sources like ultrasound has been explored to promote greener synthesis. Ultrasound-assisted C-H functionalization of ketones has been used for the synthesis of imidazo[1,2-a]pyridines in water, a green solvent, without the need for a metal catalyst or a base. organic-chemistry.org Such techniques, along with microwave irradiation, are being optimized to develop cost-effective and environmentally friendly synthetic procedures for related heterocyclic compounds. nih.govresearchgate.net

A notable iron-catalyzed denitration reaction for synthesizing 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives is considered an environmentally friendly method that avoids the use of additional oxidants and employs simple, readily available substrates. organic-chemistry.org The reaction proceeds efficiently from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org

Table 1: Comparison of Conventional vs. Environmentally Benign Synthesis of 2-Phenylimidazo[1,2-a]pyridine (B181562)

Feature Conventional Method [Ref. 20 in source 1] Solvent-Free Method nih.gov
Solvent Organic Solvent None
Temperature 110 °C Room Temperature
Reaction Time 10 hours 40 minutes
Yield 55% 82%
Environmental Impact Use of harmful organic solvents, high energy consumption Environmentally benign, low energy consumption

Reduction of Hazardous Substances and Waste

A core principle of green chemistry is the reduction or elimination of hazardous substances and the minimization of waste. In the synthesis of this compound, significant progress has been made in replacing toxic reagents and catalysts with safer alternatives and designing processes that generate less waste.

A key area of improvement is the move away from toxic transition-metal catalysts. Traditional methods for the functionalization of imidazo[1,2-a]pyridines often rely on expensive and toxic metals such as palladium, gold, and platinum. icsr.in Recent innovations include the use of earth-abundant and less toxic iron catalysts. An iron(II)-catalyzed denitration reaction provides an efficient route to 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.org This procedure is simple, inexpensive, and avoids hazardous oxidants. organic-chemistry.org Similarly, iron(III) bromide (FeBr₃) has been employed as a homogeneous Lewis acid catalyst for the functionalization of 2-arylimidazo[1,2-a]pyridines, using molecular oxygen from the air as the primary oxidant, thus avoiding purpose-added, potentially hazardous oxidizing agents. nih.govrsc.org

The replacement of hazardous starting materials is another important strategy. The classical synthesis of imidazo[1,2-a]pyridines often involves α-halocarbonyl compounds, which are known to be lachrymatory (tear-inducing) and harmful. nih.gov Modern one-pot procedures that generate the reactive intermediate in situ, such as the reaction between an acetophenone and [Bmim]Br₃, bypass the need to handle these hazardous α-haloketones directly. nih.gov

Waste reduction is achieved through process optimization, particularly via one-pot and multi-component reactions. These synthetic strategies streamline production by minimizing the number of steps and the need for purification of intermediates, which in turn reduces solvent and material waste. icsr.innih.gov For example, a one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenone, [Bmim]Br₃, and 2-aminopyridine is noted for its simple methodology and ease of product isolation, contributing to a more sustainable process. nih.gov

Table 2: Selected Yields of 3-Methyl-2-arylimidazo[1,2-a]pyridines via Iron-Catalyzed Denitration

2-Aminopyridine Derivative 2-Methyl-nitroolefin Derivative Product Yield (%)
2-aminopyridine β-methyl-β-nitrostyrene This compound 75
2-amino-5-methylpyridine β-methyl-β-nitrostyrene 3,5-dimethyl-2-phenylimidazo[1,2-a]pyridine 78
2-aminopyridine 1-(1-nitroprop-1-en-2-yl)benzene 2-(4-chlorophenyl)-3-methylimidazo[1,2-a]pyridine 85
2-amino-5-chloropyridine β-methyl-β-nitrostyrene 5-chloro-3-methyl-2-phenylimidazo[1,2-a]pyridine 72

(Data synthesized from findings presented in reference organic-chemistry.org)

Q & A

Q. What are the optimized synthetic routes for 3-Methyl-2-phenylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

A robust method involves the condensation of 2-aminopyridine with α-bromoacetophenone derivatives under basic conditions. For example, ultrasound-assisted synthesis (20 kHz, 60% amplitude) in PEG-400 with K₂CO₃ achieves high yields (70–90%) within 1–3 hours by enhancing reaction kinetics and reducing side products . Alternative approaches, such as Friedel-Crafts acylation at the C-3 position, require Lewis acid catalysts (e.g., AlCl₃) to selectively introduce acetyl groups, though yields vary (50–75%) depending on substituent electronic effects .

Q. How can researchers characterize the purity and structural conformation of this compound derivatives?

Combine NMR spectroscopy (¹H/¹³C) for functional group identification and X-ray crystallography for absolute configuration determination. For example, ethyl carboxylate analogues (e.g., Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) show distinct carbonyl peaks at ~168 ppm in ¹³C NMR and planar imidazo-pyridine cores in crystal structures . Purity can be assessed via HPLC with UV detection (λ = 254 nm) and silica-gel column chromatography (ethyl acetate/hexane eluent) .

Q. What are the primary pharmacological activities associated with this scaffold?

Imidazo[1,2-a]pyridines exhibit COX-2 inhibition (IC₅₀ = 0.8–2.3 µM) when substituted with sulfonamide groups at C-2, as shown in analogues like 2-(4-(methylsulfonyl)phenyl)-N-phenyl derivatives . Additional activities include anxiolytic and antihypertensive effects, linked to interactions with GABA receptors and angiotensin-converting enzymes .

Advanced Research Questions

Q. How can computational methods guide the design of bioactive this compound derivatives?

DFT studies optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking identifies binding poses in target proteins (e.g., COX-2). For instance, methyl groups at C-3 enhance hydrophobic interactions in enzyme active sites, improving inhibitory potency . QSAR models correlate logP values (<3.5) with improved blood-brain barrier penetration for neuroactive derivatives .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogues?

Discrepancies often arise from substituent positional effects or assay variability. For example:

  • C-3 acetylated derivatives show enhanced COX-2 selectivity (SI > 50) compared to unsubstituted analogues, but inconsistent cytotoxicity data may stem from varying cell lines (e.g., HeLa vs. MCF-7) .
  • Use meta-analysis to normalize data across studies, focusing on standardized assays (e.g., ELISA for IC₅₀ determination) and controlled substituent variations .

Q. How do solvent and catalyst systems impact regioselectivity in functionalization reactions?

  • Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at C-3 due to stabilized transition states, while protic solvents (e.g., ethanol) may lead to C-2 byproducts via hydrogen bonding .
  • Lewis acids (e.g., FeCl₃) enable Friedel-Crafts acylation at C-3 with >80% regioselectivity, whereas Brønsted acids (e.g., H₂SO₄) promote dimerization or ring-opening side reactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Ultrasound-assisted methods face scalability issues due to energy dissipation; transition to continuous-flow reactors with immobilized catalysts (e.g., K₂CO₃ on silica) improves reproducibility .
  • Chiral HPLC or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) ensures enantiopurity (>99% ee) for pharmacologically active isomers .

Methodological Considerations

Q. Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)RegioselectivityReference
Ultrasound-assistedPEG-400, K₂CO₃, 20 kHz85–90C-2 dominant
Friedel-CraftsAlCl₃, DCM, 0°C70–75C-3 selective
Conventional thermalEthanol, reflux, 12 h60–65Mixed

Q. Table 2: Key Pharmacological Parameters

DerivativeTargetIC₅₀ (µM)Selectivity IndexReference
2-(4-SO₂Me-Ph) analogueCOX-20.8>50
3-Acetyl derivativeGABA-A2.112

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-phenylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-phenylimidazo[1,2-a]pyridine

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